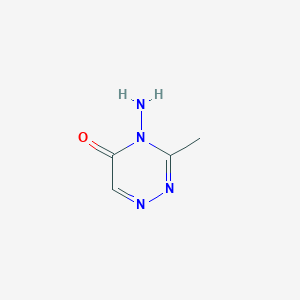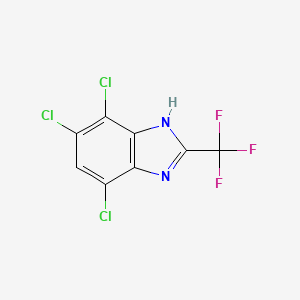
3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is a complex organic compound with the molecular formula C27H34N2O9 and a molecular weight of 530.567 g/mol . This compound is a derivative of Methoxyfenozide, a well-known insect growth regulator used in agriculture. The addition of the glucopyranosyl group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid typically involves multiple steps, starting from Methoxyfenozide. The key steps include:
Desmethylation: Removal of the methyl group from Methoxyfenozide.
Glucopyranosylation: Addition of the beta-D-glucopyranosyl group.
Oxopropanoic Acid Formation: Introduction of the oxopropanoic acid moiety.
Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is typically carried out in batch reactors with continuous monitoring of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on insect growth and development.
Medicine: Explored for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of new agricultural chemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid involves binding to specific molecular targets, such as insect hormone receptors. This binding disrupts normal hormonal functions, leading to impaired growth and development in target insects. The compound’s glucopyranosyl group enhances its solubility and facilitates its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methoxyfenozide: The parent compound, used as an insect growth regulator.
Tebufenozide: Another insect growth regulator with a similar mode of action.
Halofenozide: A related compound with distinct chemical properties.
Uniqueness
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is unique due to its enhanced solubility and bioavailability, which are attributed to the glucopyranosyl group. This makes it more effective in certain applications compared to its parent compound and other similar insect growth regulators .
Propiedades
Fórmula molecular |
C30H38N2O11 |
|---|---|
Peso molecular |
602.6 g/mol |
Nombre IUPAC |
3-[[(2R,3S,4S,5R,6S)-6-[3-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]-2-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C30H38N2O11/c1-15-10-16(2)12-18(11-15)28(40)32(30(4,5)6)31-27(39)19-8-7-9-20(17(19)3)42-29-26(38)25(37)24(36)21(43-29)14-41-23(35)13-22(33)34/h7-12,21,24-26,29,36-38H,13-14H2,1-6H3,(H,31,39)(H,33,34)/t21-,24-,25+,26-,29-/m1/s1 |
Clave InChI |
FTFSRKSLXJFXSN-WZTHBQBKSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

